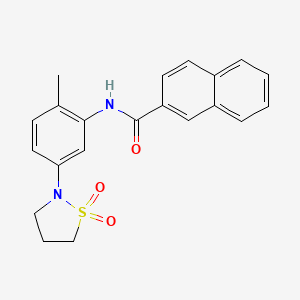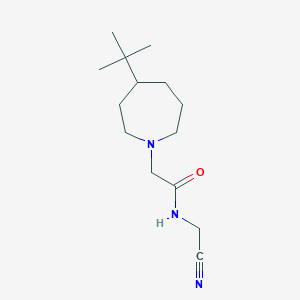
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been extensively studied for its unique properties and mechanism of action.
作用机制
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in various physiological processes, including learning, memory, and inflammation. The compound has shown to be highly selective for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is its high selectivity for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the research and development of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide. One of the areas of focus could be to optimize the synthesis process to improve the yield and purity of the final product. Another potential direction could be to study the compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to improve the compound's solubility in water to make it more suitable for in vivo administration.
In conclusion, 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown significant potential in various scientific research applications. Its unique properties and mechanism of action make it a potential therapeutic agent for various neurological disorders and inflammatory diseases. Further research is needed to explore its full potential and optimize its synthesis process to improve its yield and purity.
合成方法
The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide involves a multi-step process that includes the reaction of tert-butylamine and 2-bromoacetamide, followed by the reaction with sodium cyanide to form the desired compound. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学研究应用
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGPWLDMQYSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

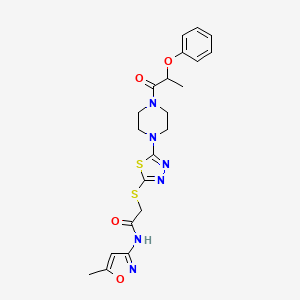
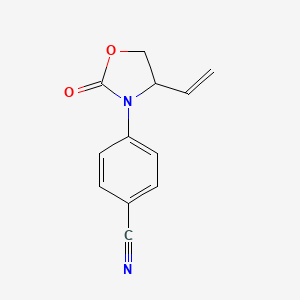

![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)

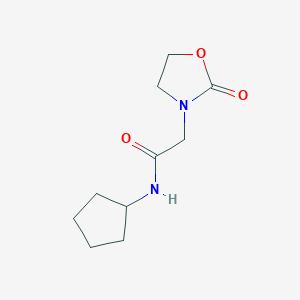
![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)
![8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

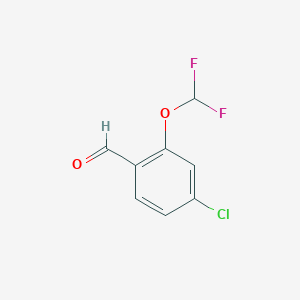
![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)
